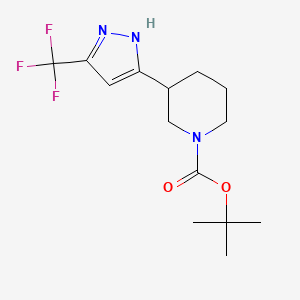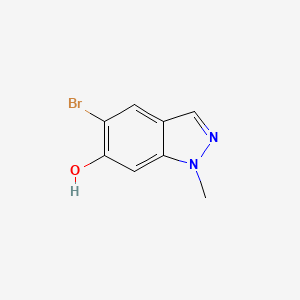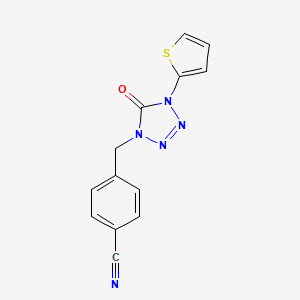
5-Chloro-6-(piperazin-1-yl)nicotinic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(piperazin-1-yl)nicotinic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of nicotinic acid, featuring a chlorine atom at the 5th position and a piperazine ring at the 6th position of the pyridine ring. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene and reagents like activated carbon for purification . The process may involve multiple steps, including heating, cooling, and filtration to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-(piperazin-1-yl)nicotinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary, including temperature control, pH adjustment, and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
5-Chloro-6-(piperazin-1-yl)nicotinic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-(piperazin-1-yl)nicotinic acid hydrochloride involves its interaction with specific molecular targets. The piperazine ring and chlorine atom contribute to its binding affinity and selectivity. The compound may modulate various pathways, including enzymatic activities and receptor interactions, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-6-(piperazin-1-yl)nicotinic acid ethyl ester
- 5-Chloro-6-(piperazin-1-yl)nicotinic acid
Uniqueness
Compared to similar compounds, 5-Chloro-6-(piperazin-1-yl)nicotinic acid hydrochloride offers enhanced solubility and stability due to the presence of the hydrochloride group. This makes it more suitable for certain applications, particularly in aqueous environments .
Propiedades
Fórmula molecular |
C10H13Cl2N3O2 |
|---|---|
Peso molecular |
278.13 g/mol |
Nombre IUPAC |
5-chloro-6-piperazin-1-ylpyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClN3O2.ClH/c11-8-5-7(10(15)16)6-13-9(8)14-3-1-12-2-4-14;/h5-6,12H,1-4H2,(H,15,16);1H |
Clave InChI |
OSXHTHZORAXURC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=C(C=N2)C(=O)O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12968225.png)







![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)
